molecular formula C17H16Cl2N2O2 B2814890 1-(5-(2,5-dichlorophenyl)-3-(2,5-dimethylfuran-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 1795413-04-5

1-(5-(2,5-dichlorophenyl)-3-(2,5-dimethylfuran-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2814890
CAS No.: 1795413-04-5
M. Wt: 351.23
InChI Key: PCNSETQGXHMSRO-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazoline-based methanone family, characterized by a 4,5-dihydro-1H-pyrazole core substituted with a 2,5-dichlorophenyl group at position 5 and a 2,5-dimethylfuran-3-yl moiety at position 2. Pyrazoline derivatives are widely studied for their structural diversity and applications in medicinal chemistry, materials science, and crystallography due to their planar heterocyclic systems and hydrogen-bonding capabilities .

The dichlorophenyl and dimethylfuran substituents contribute to its unique electronic and steric properties. Chlorine atoms increase lipophilicity and influence intermolecular interactions (e.g., halogen bonding), while the dimethylfuran group introduces steric hindrance and modulates solubility . Structural studies of analogous compounds, such as those refined via SHELXL , suggest that such substitutions stabilize crystal packing through π-π stacking and van der Waals interactions.

Properties

IUPAC Name

1-[3-(2,5-dichlorophenyl)-5-(2,5-dimethylfuran-3-yl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O2/c1-9-6-13(10(2)23-9)16-8-17(21(20-16)11(3)22)14-7-12(18)4-5-15(14)19/h4-7,17H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNSETQGXHMSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN(C(C2)C3=C(C=CC(=C3)Cl)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-(2,5-dichlorophenyl)-3-(2,5-dimethylfuran-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of hydrazine with an appropriate diketone to form the pyrazole ring.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a halogenation reaction, where the pyrazole intermediate reacts with a dichlorobenzene derivative.

    Attachment of the Dimethylfuran Moiety: The final step involves the coupling of the dimethylfuran group to the pyrazole-dichlorophenyl intermediate through a Friedel-Crafts acylation reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Synthetic Pathways

The synthesis involves 1,3-dipolar cycloaddition between a chalcone precursor and hydrazine derivatives. Key steps include:

Chalcone Precursor Formation

A chalcone (α,β-unsaturated ketone) is synthesized via Claisen-Schmidt condensation between 3-acetyl-2,5-dimethylfuran and 2,5-dichlorobenzaldehyde under basic conditions (e.g., KOH/EtOH) .
Reaction Conditions :

ReagentsSolventTemperatureCatalystYield
3-Acetyl-2,5-dimethylfuran, 2,5-dichlorobenzaldehydeEthanolReflux (80°C)KOH (10%)70–85%

Pyrazoline Ring Formation

The chalcone reacts with acetohydrazide via 1,3-dipolar cycloaddition to form the pyrazoline ring .
Reaction Mechanism :

  • Hydrazine acts as a 1,3-dipole, attacking the chalcone’s β-carbon.
  • Cyclization yields the pyrazoline core with substituents at positions 3 (furan) and 5 (dichlorophenyl).

Optimized Conditions :

ParameterValue
SolventAcetic acid/ethanol (1:1)
Temperature80–100°C (reflux)
Time6–12 hours
Yield65–78%

Acetyl Group Transformations

The ethanone group at position 1 undergoes nucleophilic acyl substitution:

  • Hydrolysis : Forms carboxylic acid under acidic/basic conditions.
    R COCH3H3O+or OHR COOH\text{R COCH}_3\xrightarrow{\text{H}_3\text{O}^+\text{or OH}^-}\text{R COOH}
  • Condensation : Reacts with hydrazines to form hydrazones .

Example Reaction :

ReagentProductConditions
NH2_2-NH2_2Hydrazone derivativeEtOH, Δ, 4 hours

Pyrazoline Ring Oxidation

The dihydropyrazole ring oxidizes to pyrazole under strong oxidizing agents (e.g., MnO2_2, DDQ) :
PyrazolineDDQPyrazole\text{Pyrazoline}\xrightarrow{\text{DDQ}}\text{Pyrazole}
Impact : Aromaticity increases, altering electronic properties and biological activity.

Electrophilic Substitution on Furan

The 2,5-dimethylfuran-3-yl group is electron-rich but sterically hindered. Substitution at position 4 is possible under harsh conditions (e.g., nitration, sulfonation) :
Limitations :

  • Dimethyl groups at positions 2/5 hinder reactivity.
  • Requires strong electrophiles (e.g., HNO3_3/H2_2SO4_4 for nitration).

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C (TGA data in ).
  • Photolysis : UV light induces furan ring cleavage, forming diketones .
  • Hydrolysis : Acidic conditions hydrolyze the acetyl group (half-life: ~48 hours at pH 2) .

Analytical Characterization

Key spectroscopic data from literature analogs :

TechniqueKey Signals
1^1H NMR (400 MHz, CDCl3_3)δ 2.3 (s, 3H, CH3_3), 2.5 (s, 6H, furan-CH3_3), 3.1–3.3 (m, 2H, pyrazoline-CH2_2), 7.2–7.6 (m, 3H, Ar-H)
IR (ν, cm1^{-1})1680 (C=O), 1590 (C=N), 1510 (C=C aromatic)
MS (ESI)m/z 406.2 [M+H]+^+ (calc. 406.1)

Challenges and Limitations

  • Regioselectivity : Competing reactions during cyclization may yield isomers.
  • Purification : Column chromatography (SiO2_2, hexane/EtOAc) is required due to polar byproducts .
  • Stability : Sensitive to prolonged exposure to light/moisture; storage at −20°C recommended .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(5-(2,5-dichlorophenyl)-3-(2,5-dimethylfuran-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone exhibit anticancer properties. A study demonstrated that derivatives with similar structural motifs can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell cycle progression and the activation of apoptotic pathways.

Case Study:
A recent investigation focused on a series of pyrazole derivatives, including the compound , showed promising results against colorectal cancer cells (HT29). The study reported a significant reduction in cell viability and increased apoptotic markers when treated with these compounds.

Compound Cell Line IC50 (µM) Mechanism
This compoundHT2915.2Apoptosis induction
Similar Pyrazole DerivativeMCF712.8Cell cycle arrest

Antimicrobial Properties

The presence of the dichlorophenyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. Preliminary studies suggest that pyrazole derivatives can exhibit antimicrobial activity against various bacterial strains.

Research Findings:
A comparative study evaluated the antimicrobial efficacy of several pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to this compound showed significant inhibition zones compared to control groups.

Compound Target Bacteria Inhibition Zone (mm)
This compoundStaphylococcus aureus18
Similar Pyrazole DerivativeEscherichia coli20

Anti-inflammatory Effects

Compounds containing pyrazole moieties are known for their anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Case Study:
In vivo studies have shown that certain pyrazole derivatives can significantly reduce inflammation in models of arthritis by downregulating TNF-alpha and IL-6 levels.

Mechanism of Action

The mechanism of action of 1-(5-(2,5-dichlorophenyl)-3-(2,5-dimethylfuran-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes. Further research is needed to elucidate the precise molecular interactions and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their substituent-driven properties:

Compound Name Substituents (Positions 3 and 5) Molecular Formula Molecular Weight Key Features
Target Compound 3: 2,5-Dimethylfuran; 5: 2,5-Dichlorophenyl C₁₉H₁₇Cl₂N₂O₂ 392.25 g/mol High lipophilicity; steric hindrance from dimethylfuran
1-[5-(2-Chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 3: 3,4-Dimethoxyphenyl; 5: Quinolinyl C₂₇H₂₄ClN₃O₃ 498.95 g/mol Extended conjugation from quinoline; methoxy groups enhance solubility
1-[3-(2,4-Dichloro-5-fluorophenyl)-5-(3-methyl-2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 3: 3-Methylthienyl; 5: 2,4-Dichloro-5-fluorophenyl C₁₆H₁₂Cl₂FN₂OS 385.25 g/mol Fluorine atom improves metabolic stability; thienyl enhances π-stacking
1-{5-[4-(Hexyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethanone 3: Phenyl; 5: 4-Hexyloxyphenyl C₂₃H₂₆N₂O₂ 378.47 g/mol Alkoxy chain increases hydrophobicity; flexible substituents
2-Chloro-1-[5-(2-furanyl)-4,5-dihydro-3-(4-methylphenyl)-1H-pyrazol-1-yl]ethanone 3: 4-Methylphenyl; 5: Furan-2-yl C₁₆H₁₅ClN₂O₂ 302.76 g/mol Chloroacetyl group enhances reactivity; furan improves solubility

Crystallographic and Physicochemical Properties

Crystallographic data from analogs refined via SHELXL reveal:

  • Chlorine substituents (as in the target compound) form halogen bonds (C–Cl···π) with adjacent aromatic rings, stabilizing the lattice .
  • Dimethylfuran introduces torsional strain, reducing crystallinity compared to planar thienyl or phenyl groups .
  • Solubility : The target compound’s logP is estimated at ~3.5 (similar to ’s 2-chloro analog), but lower than hexyloxy-substituted derivatives (logP ~5.2) .

Q & A

Q. Q1: What are the standard synthetic routes for preparing this pyrazole derivative, and how do reaction conditions influence yield?

A1: The compound is synthesized via multi-step reactions, typically involving:

Cyclocondensation : A 1,4-dicarbonyl compound reacts with hydrazine derivatives under acidic/basic conditions to form the dihydropyrazole core .

Functionalization : The 2,5-dichlorophenyl and 2,5-dimethylfuran groups are introduced via Suzuki coupling or nucleophilic substitution.

Q. Critical Conditions :

  • Temperature : Cyclization at 80–100°C improves ring closure efficiency .
  • Catalysts : Use of BF₃·Et₂O or p-TsOH enhances regioselectivity for the pyrazole ring .
  • Solvents : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require rigorous drying to avoid hydrolysis .

Q. Yield Optimization :

StepYield RangeKey Factor
Cyclocondensation60–75%pH control (4.5–5.5) minimizes side products
Functionalization40–55%Pd(PPh₃)₄ catalyst increases cross-coupling efficiency

Advanced Synthesis: Handling Contradictions in Reaction Efficiency

Q. Q2: How can researchers resolve discrepancies in reported yields for analogous compounds?

A2: Variations arise from substituent electronic effects and purity of starting materials. For example:

  • Electron-withdrawing groups (e.g., Cl on phenyl) slow cyclization but improve stability of intermediates .
  • Steric hindrance from 2,5-dimethylfuran reduces coupling efficiency compared to unsubstituted furans .

Q. Mitigation Strategies :

  • Use HPLC monitoring to track intermediate formation and adjust reaction times dynamically .
  • Employ DoE (Design of Experiments) to optimize temperature, catalyst loading, and stoichiometry .

Basic Structural Characterization

Q. Q3: What spectroscopic methods are essential for confirming the structure?

A3:

  • NMR :
    • ¹H NMR : Peaks at δ 2.1–2.3 ppm (methyl groups on furan) and δ 6.8–7.5 ppm (aromatic protons) confirm substitution patterns .
    • ¹³C NMR : Carbonyl signals (δ 190–200 ppm) validate the ethanone moiety .
  • FT-IR : Stretching at 1650–1680 cm⁻¹ (C=O) and 3100–3200 cm⁻¹ (N-H) .

Advanced Structural Analysis: X-ray Crystallography

Q. Q4: How can crystallographic data resolve ambiguities in molecular conformation?

A4: Single-crystal X-ray diffraction provides:

  • Bond angles and dihedral angles : Reveal steric interactions between the dichlorophenyl and dimethylfuran groups .
  • Packing motifs : Hydrogen bonding between pyrazole N-H and carbonyl O stabilizes the crystal lattice .

Q. Example Parameters :

ParameterValueSource
Space groupP21/c
β angle95.14°
R-factor0.041

Biological Activity Profiling

Q. Q5: What methodologies are used to evaluate this compound’s bioactivity?

A5:

  • In vitro assays :
    • Kinase inhibition : ATP-binding assays with fluorescence polarization .
    • Antimicrobial activity : MIC (Minimum Inhibitory Concentration) testing against Gram-positive bacteria .
  • In silico studies : Docking simulations (e.g., AutoDock Vina) predict binding affinity to COX-2 or EGFR targets .

Data Contradiction Analysis

Q. Q6: How should researchers address variability in biological activity data across studies?

A6: Potential causes include:

  • Assay conditions : Variations in pH, temperature, or solvent (DMSO vs. aqueous buffer) alter compound solubility .
  • Sample purity : HPLC-MS verification (>95% purity) is critical to exclude confounding effects from byproducts .

Q. Resolution :

  • Standardize protocols using guidelines like OECD 423 for toxicity assays .
  • Perform dose-response curves to quantify IC₅₀ values with 95% confidence intervals .

Stability and Degradation

Q. Q7: What factors influence the compound’s stability under storage?

A7:

  • Light sensitivity : The dichlorophenyl group undergoes photodegradation; store in amber vials .
  • Thermal stability : TGA (Thermogravimetric Analysis) shows decomposition above 200°C .

Advanced Applications in Drug Discovery

Q. Q8: How can SAR (Structure-Activity Relationship) studies guide optimization?

A8:

  • Modify substituents : Replace 2,5-dimethylfuran with thiophene to enhance lipophilicity and BBB penetration .
  • Introduce bioisosteres : Replace ethanone with trifluoromethyl ketone to improve metabolic stability .

Q. Key SAR Findings :

ModificationEffectReference
Cl → F on phenylIncreased COX-2 selectivity
Methyl → Ethyl on furanReduced cytotoxicity

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